![molecular formula C20H21F2N3O2S2 B2440344 N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide CAS No. 1261020-79-4](/img/structure/B2440344.png)

N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

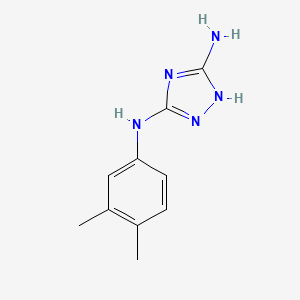

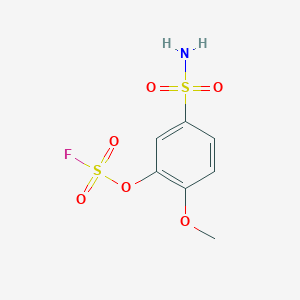

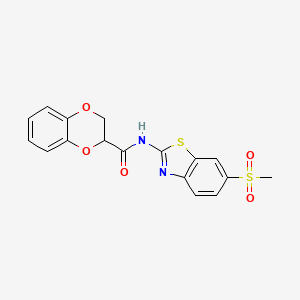

This compound is a complex organic molecule with several functional groups. It contains a thieno[3,2-d]pyrimidin-2-yl group, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). It also has a difluorophenyl group (a phenyl ring with two fluorine substitutions), and a sulfanyl group (a sulfur atom bonded to a hydrogen atom) attached to it .

Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure and the conditions under which it’s used. The presence of the thieno[3,2-d]pyrimidin-2-yl group and the difluorophenyl group could potentially make it reactive towards certain nucleophiles or electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (like melting point, boiling point, solubility, etc.) would need to be determined experimentally .Scientific Research Applications

Inhibition of Enzymatic Activities

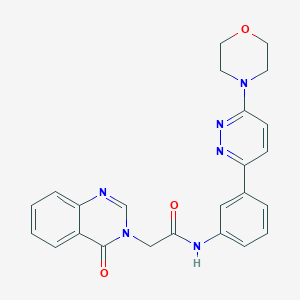

The compound's structural analogues have been extensively studied for their potent inhibitory effects on enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical for DNA synthesis and repair. These enzymes are therapeutic targets for cancer treatment due to their role in cell proliferation. For example, derivatives of thieno[2,3-d]pyrimidine have demonstrated significant dual inhibitory activities against human TS and DHFR, showing potential as antitumor agents (Gangjee et al., 2008). Similarly, other studies have synthesized classical and nonclassical antifolates targeting these enzymes, indicating the broad utility of these compounds in designing new cancer therapeutics (Gangjee et al., 2007).

Structural and Crystallographic Studies

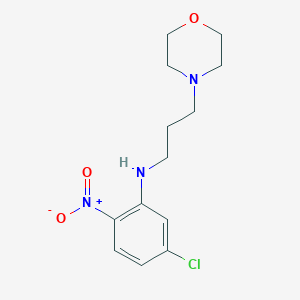

Structural and crystallographic analyses of related compounds have provided insights into their molecular conformations and interactions, which are essential for understanding their biological activities and optimizing their therapeutic potential. For instance, crystal structures of diaminopyrimidin-2-yl sulfanyl acetamides revealed folded conformations and intramolecular hydrogen bonding, contributing to the understanding of their stability and reactivity (Subasri et al., 2016).

Synthesis and Chemical Reactivity

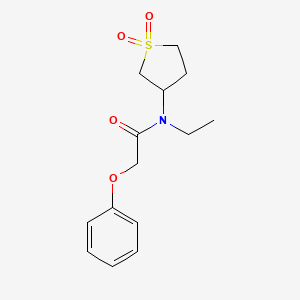

Research into the synthesis and reactivity of thieno[2,3-d]pyrimidine derivatives and similar heterocyclic compounds has led to the development of novel synthetic methodologies and the discovery of new chemical entities with potential biological activities. For example, studies on the synthesis of 2-thioxohydropyridine-3-carbonitrile and related derivatives have expanded the chemical diversity of this scaffold, enabling the exploration of new pharmacological properties (Attaby et al., 2002).

Biological Activities Beyond Oncology

Beyond their anticancer potential, derivatives of N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide and related compounds have been explored for other biological activities. This includes the study of their antibacterial properties and potential use as antimicrobial agents, reflecting the versatility of these compounds in addressing various human health challenges (Azab et al., 2013).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-butyl-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O2S2/c1-3-5-7-24(4-2)17(26)12-29-20-23-16-6-8-28-18(16)19(27)25(20)15-10-13(21)9-14(22)11-15/h6,8-11H,3-5,7,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIGYZXMHSLTNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)C(=O)CSC1=NC2=C(C(=O)N1C3=CC(=CC(=C3)F)F)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(2-((4-((2,6-dimethylmorpholino)sulfonyl)benzoyl)imino)-6-ethoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2440272.png)

![tert-butyl N-{6-oxospiro[2.5]octan-1-yl}carbamate](/img/structure/B2440273.png)

![N-{5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2440282.png)

![4-tert-butyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2440283.png)

![2-{5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrazine](/img/structure/B2440284.png)